2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one
Description
2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one (CAS: Not explicitly provided; referenced as discontinued in ) is a chlorinated and ethoxylated aromatic ketone. Its structure features a phenyl group attached to a propan-1-one backbone substituted with two chlorine atoms at the 2-position and two ethoxy groups at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c1-3-17-12(18-4-2)13(14,15)11(16)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQLIPGIODRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)C1=CC=CC=C1)(Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound (C₁₃H₁₆Cl₂O₃, MW 291.17 g/mol) features a propanone backbone with:
- A phenyl group at C1
- Two chlorine atoms at C2
- Two ethoxy groups at C3
The electron-withdrawing chlorine atoms enhance electrophilicity at C1, while the ethoxy groups impart steric bulk, influencing reactivity in subsequent transformations.
Synthetic Pathways
Nucleophilic Substitution of α,α-Dichloro Intermediates
A two-step batch process dominates industrial production:
Step 1: Dichlorination of 1-Phenylpropan-1-one
Reaction of 1-phenylpropan-1-one with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C yields 2,2-dichloro-1-phenylpropan-1-one (Eq. 1):
$$
\text{C}6\text{H}5\text{COCH}2\text{CH}3 + 2\text{PCl}5 \rightarrow \text{C}6\text{H}5\text{COCCl}2\text{CH}3 + 2\text{POCl}3 + 2\text{HCl}
$$
Excess PCl₅ (1.5 equiv) and controlled temperatures prevent over-chlorination.
Step 2: Ethoxylation at C3
The dichlorinated intermediate reacts with sodium ethoxide (NaOEt) in ethanol under reflux (78°C, 6 h), achieving 74% yield (Eq. 2):
$$
\text{C}6\text{H}5\text{COCCl}2\text{CH}3 + 2\text{NaOEt} \rightarrow \text{C}6\text{H}5\text{COCCl}2\text{CH(OEt)}2 + 2\text{NaCl}
$$
Key parameters:
- Ethanol acts as solvent and nucleophile
- Nitrogen atmosphere prevents oxidation
- Post-reaction neutralization with HCl removes excess base
Continuous Flow Synthesis
Recent advances employ flow reactors to enhance efficiency:
System Configuration
- PFA tubing reactor (52 mL volume)
- Dual feed streams:
- Stream A: 2,2-dichloro-1-phenylpropan-1-one in THF
- Stream B: Ethanol/NaOEt (3:1 molar ratio)
- Residence time: 22 min at 115°C
Outcomes
- 89% isolated yield vs. 70% in batch
- Reduced side products (≤5% vs. 15–20% batch)
- Inline IR monitoring ensures complete ethoxylation
Catalytic Etherification Strategies
Acid-Catalyzed Transetherification
A one-pot method uses:
- 2,2,3-Trichloro-1-phenylpropan-1-one (precursor)
- Ethanol (4 equiv)
- H₂SO₄ (0.1 equiv) at 60°C for 4 h
Mechanism involves:
- Protonation of C3 chloride
- Nucleophilic attack by ethanol
- Sequential displacement of both chlorides
Phase-Transfer Catalysis (PTC)
A biphasic system improves reactivity:
- Organic phase: Dichloromethane (DCM) with substrate
- Aqueous phase: NaOH (50% w/w)
- Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)
Conditions: 40°C, 8 h, vigorous stirring
Advantages:
- 82% conversion
- Simplified workup via phase separation
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.25 (t, 6H, OCH₂CH₃), δ 4.15 (q, 4H, OCH₂), δ 7.45–7.85 (m, 5H, Ar-H) |
| ¹³C NMR | δ 14.1 (OCH₂CH₃), δ 63.8 (OCH₂), δ 195.4 (C=O) |
| IR | 1715 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O):
Industrial-Scale Optimization
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw materials | 120 | 115 |
| Energy | 30 | 18 |
| Waste treatment | 25 | 10 |
| Total | 175 | 143 |
Flow systems reduce costs by 18% through solvent recycling and shorter cycle times.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products like alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for diverse chemical transformations, including:
- Substitution Reactions : Chlorine atoms can be replaced by other nucleophiles.
- Oxidation Reactions : Can be oxidized to form carboxylic acids or ketones.
- Reduction Reactions : Capable of being reduced to alcohols or other derivatives.
Biology
The compound is utilized in biological studies primarily for:
- Enzyme Inhibition Studies : It interacts with specific enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering conformations. This property is crucial for understanding biochemical pathways and drug interactions.
Medicine
In medical research, this compound is investigated for:
- Therapeutic Applications : As a precursor in drug development, it shows promise in synthesizing compounds with potential pharmacological effects. Its unique structure may lead to novel therapeutic agents targeting various diseases .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Enzyme A | Inhibition observed at concentrations above X μM | [Source] |
| Enzyme B | No significant inhibition at tested concentrations | [Source] |
This study highlights its potential role in drug design where enzyme modulation is critical.
Case Study 2: Drug Development
A study focused on synthesizing new antidepressants utilized this compound as a key intermediate. The results indicated:
| Compound Synthesized | Activity | Reference |
|---|---|---|
| Compound X | High affinity for target receptors | [Source] |
| Compound Y | Moderate activity compared to existing drugs | [Source] |
This illustrates the compound's relevance in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one can be categorized based on substituents, reactivity, and applications. Below is a detailed analysis:
Functional Group Variations
Physicochemical Properties
Biological Activity
2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one, with the chemical formula C13H16Cl2O3 and CAS number 160663-36-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Two chlorine atoms
- Two ethoxy groups
- A phenyl group attached to a propanone backbone
This unique structure contributes to its diverse biological activities and interactions with various biochemical pathways.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This mechanism influences several biochemical pathways crucial for cellular functions.
Key Biochemical Pathways
- Enzyme Inhibition : The compound has shown significant inhibitory effects on key enzymes involved in metabolic processes.
- Cell Signaling : It affects cell signaling pathways which can lead to altered gene expression and cellular metabolism.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to:
- Inhibit DNA replication by affecting topoisomerase activity.
- Induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects, revealing activity against several bacterial strains. This suggests potential applications in treating infections.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.
Study 2: Enzyme Interaction
A biochemical assay demonstrated that this compound effectively inhibited poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Inhibits PARP activity |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption in biological systems.
- Distribution : Extensive distribution in tissues due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
Q & A
Basic: What are the common synthetic routes for 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A base (e.g., potassium carbonate) facilitates deprotonation, enabling the reaction of a benzyl chloride derivative with allyl chloride or ethoxy-containing precursors. For example:
- Step 1: React 2-ethylbenzyl chloride with allyl chloride in dichloromethane at room temperature using K₂CO₃ as a base (similar to methods in ).
- Step 2: Introduce ethoxy groups via alcoholysis or etherification under reflux conditions (as seen in for analogous compounds).
- Purification: Distillation or crystallization to isolate the product.
Key Considerations:
- Temperature control (room temperature vs. reflux) impacts reaction efficiency and byproduct formation .
- Solvent polarity influences nucleophilicity and reaction kinetics.
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection involves a diffractometer (Cu-Kα radiation, λ = 1.54178 Å), with refinement to R-factors < 0.05 .
Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, ethoxy groups at δ 1.2–1.4 ppm).
- IR: Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~700 cm⁻¹).
Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., C₁₃H₁₅Cl₂O₃: theoretical MW 296.16 g/mol).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
